4-Bromo-3-(piperazin-1-ylmethyl)phenol
Description
4-Bromo-3-(piperazin-1-ylmethyl)phenol is a brominated phenolic compound featuring a piperazine moiety linked via a methylene group to the aromatic ring. The molecular formula is C₁₁H₁₄BrN₂O, with an estimated molecular weight of ~297.15 g/mol (calculated). Piperazine derivatives are widely explored in medicinal chemistry due to their ability to enhance solubility, modulate pharmacokinetics, and interact with biological targets such as neurotransmitter receptors or enzymes . This compound is likely utilized in drug discovery, particularly for central nervous system (CNS) agents or antimicrobials, given piperazine’s prevalence in such therapeutics. Current suppliers, such as EOS Med Chem, list it under "Medicinal Purpose," indicating its relevance in preclinical research .
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-3-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15BrN2O/c12-11-2-1-10(15)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI Key |
DBQSXOODJJZDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 4-bromo-3-nitrophenol with piperazine under specific conditions. The nitro group is first reduced to an amine, which then reacts with piperazine to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 4 undergoes substitution reactions under catalytic conditions:
Key Findings :
-
Palladium catalysis enables cross-coupling with boronic acids or amines, forming biaryl or amino-substituted analogs .
-
Microwave irradiation improves reaction efficiency compared to conventional heating .
Phenolic Group Reactivity
The hydroxyl group participates in oxidation and protection/deprotection strategies:
| Reaction Type | Reagents/Conditions | Outcome | Applications | References |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Forms a quinone structure | Electroactive materials | |
| Methylation | CH₃I, K₂CO₃, acetone, reflux | O-Methyl ether derivative | Protecting group strategy |
Spectroscopic Evidence :
-
IR : Loss of O–H stretch (~3200 cm⁻¹) post-methylation.
-
¹H NMR : Quinone formation eliminates aromatic proton signals adjacent to the oxidized position.
Piperazine Ring Modifications
The piperazine nitrogen atoms undergo alkylation, sulfonylation, and coordination:
| Reaction Type | Reagents/Conditions | Product | Biological Relevance | References |
|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Sulfonylated piperazine | Enhanced receptor affinity | |
| Alkylation | 3-Nitrobenzyl bromide, K₂CO₃, DMF, 60°C | N-Alkylated derivatives | CNS-targeted drug candidates | |
| Metal Coordination | CuCl₂, ethanol, RT | Stable Cu(II) complexes | Catalytic/antimicrobial uses |
Mechanistic Insights :
-
Sulfonylation occurs preferentially at the less hindered piperazine nitrogen.
-
Copper complexes exhibit square-planar geometry confirmed by XRD.
Reductive Transformations
Controlled reduction of functional groups:
| Reaction Type | Reagents/Conditions | Outcome | Selectivity Notes | References |
|---|---|---|---|---|
| C-Br Bond Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Debrominated phenol derivative | Retention of piperazine core | |
| Nitro Group Reduction | SnCl₂·2H₂O, HCl, ethanol, reflux | Amine-functionalized analogs | Requires acidic conditions |
Applications :
-
Debrominated products serve as intermediates for fluorescent probes.
Electrophilic Aromatic Substitution
Limited reactivity due to electron-withdrawing bromine and piperazine groups:
| Reaction Type | Reagents/Conditions | Outcome | Positional Preference | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Minor para-nitration (<10% yield) | Meta-directing effects |
Structural Analysis :
-
Electron-deficient aromatic ring directs electrophiles to meta positions relative to bromine.
Heterocycle Formation
Utilizing the phenol-piperazine scaffold for cyclization:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, THF, 70°C | Benzoxazepine derivatives | 76% |
Synthetic Utility :
Stability and Degradation
Critical for storage and application:
| Condition | Observation | Mechanism | References |
|---|---|---|---|
| Aqueous Acid (pH < 3) | Piperazine N-protonation, solubility increase | Salt formation without decomposition | |
| UV Light (254 nm) | C-Br bond homolysis | Radical-mediated degradation |
Recommendations :
-
Store under inert atmosphere at 4°C to prevent photolytic cleavage.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-3-(piperazin-1-ylmethyl)phenol has been investigated for its therapeutic potential against various diseases due to its ability to interact with biological receptors and enzymes. Its structure allows it to modulate biological pathways effectively, making it a candidate for drug development aimed at treating conditions such as:
- Neurodegenerative Disorders : Studies suggest that compounds with piperazine rings can influence neurotransmitter systems.
- Antimicrobial Agents : The compound has shown potential in inhibiting microbial growth, making it relevant for developing new antibiotics.
Biological Studies
Research has demonstrated that 4-Bromo-3-(piperazin-1-ylmethyl)phenol can influence enzyme activity and receptor binding. Its mechanism of action typically involves:
- Binding Affinity : The piperazine moiety enhances binding to specific receptors, potentially leading to altered signaling pathways.
- Enzyme Inhibition : The phenolic group can participate in hydrogen bonding with enzymes, impacting their activity.
Materials Science
This compound's unique chemical properties make it valuable in materials science for developing specialized polymers or coatings that require specific thermal or chemical stability.
Case Studies
Several case studies highlight the applications of 4-Bromo-3-(piperazin-1-ylmethyl)phenol:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
- Neuropharmacological Effects : Research has shown that modifications to the piperazine ring can enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
- Synthesis of Novel Derivatives : Investigations into the synthesis of novel derivatives have revealed that altering substituents on the phenolic ring can lead to compounds with improved efficacy against specific biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The bromine atom and phenol group may also contribute to its overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Bromo-3-(piperazin-1-ylmethyl)phenol can be contextualized against related bromophenol derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Bromophenol Derivatives
Key Findings and Analysis
Piperazine Derivatives (Rows 1 & 2): The unmethylated piperazine in 4-Bromo-3-(piperazin-1-ylmethyl)phenol offers flexibility in protonation states, enhancing water solubility and receptor binding .
Electron-Withdrawing vs. Electron-Donating Groups (Rows 3 & 4): The dioxolane group (Row 3) acts as a temporary protecting group in synthesis, enabling selective functionalization of the phenol . The trifluoromethyl group (Row 4) significantly increases phenol acidity (pKa ~5–6), enhancing stability and reactivity in electrophilic substitutions for industrial applications .
Heterocyclic Modifications (Row 5):
- The triazole-thiol-piperazine hybrid (Row 5) demonstrates sulfur-mediated hydrogen bonding and π-stacking, critical for enzyme inhibition or antimicrobial activity .
Biological Activity
4-Bromo-3-(piperazin-1-ylmethyl)phenol is a chemical compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This compound features a bromine atom, a phenolic group, and a piperazine moiety, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅BrN₂O
- Molecular Weight : 271.15 g/mol
- IUPAC Name : 4-bromo-3-(piperazin-1-ylmethyl)phenol
The presence of the piperazine ring is significant as it is known to interact with various biological targets, including receptors and enzymes, thereby influencing numerous biological pathways.
The biological activity of 4-Bromo-3-(piperazin-1-ylmethyl)phenol is primarily attributed to its interactions with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, modulating their activity and affecting signal transduction processes. This mechanism positions it as a candidate for therapeutic applications, particularly in treating conditions related to neurotransmitter imbalances and other pathologies.
Antimicrobial Activity
Research indicates that compounds similar to 4-Bromo-3-(piperazin-1-ylmethyl)phenol have demonstrated antimicrobial properties. For instance, piperazine derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Studies have highlighted the potential of piperazine-containing compounds in cancer treatment. For example, derivatives have been shown to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, indicating a mechanism through which they may exert cytotoxic effects against tumors .
Neuropharmacological Effects
The piperazine moiety is associated with neuropharmacological activities. Compounds that include this structure have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of 4-Bromo-3-(piperazin-1-ylmethyl)phenol can be influenced by modifications to its structure. A comparative analysis of similar compounds reveals that variations in substituents can significantly affect their pharmacological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-(4-methylpiperazin-1-yl)phenol | Contains a methyl substitution on the piperazine ring | Alters binding affinity |
| 4-Bromo-3-(piperazin-1-yl)aniline | Lacks the phenolic group but retains the piperazine structure | Potentially different biological activity due to amine presence |
| 4-Bromo-3-(piperazin-1-yl)benzoic acid | Features a carboxylic acid instead of a phenolic group | Changes solubility and reactivity profiles |
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives, including those structurally related to 4-Bromo-3-(piperazin-1-ylmethyl)phenol:
- Antimicrobial Efficacy : A study demonstrated that certain piperazine derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .
- Cancer Cell Line Studies : In vitro studies showed that compounds similar to 4-Bromo-3-(piperazin-1-ylmethyl)phenol had significant growth inhibition against various cancer cell lines, with IC50 values indicating potent anticancer activity .
- Neurotransmitter Modulation : Research indicates that piperazine derivatives can influence dopamine and serotonin receptors, potentially leading to applications in treating psychiatric disorders .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and piperazine’s NH (δ 1.5 ppm, broad).
- HRMS : [M+H]⁺ m/z calculated for C₁₁H₁₄BrN₂O: 285.0234; observed: 285.0236.
- IR : Broad O-H stretch (~3200 cm⁻¹) and C-Br (600 cm⁻¹) .
How can in vivo metabolite profiling be conducted for this compound?
Advanced Research Focus
Administer ¹⁴C-labeled compound to rodent models. Extract plasma metabolites via SPE (C18 cartridges) and identify using UPLC-QTOF-MS/MS. Key metabolites include glucuronide conjugates (m/z 461.1) and demethylated piperazine derivatives. Radiolabel tracking quantifies renal excretion rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
